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Compound of Interest

Compound Name: 2-Amino-1,2-diphenylethanol

Cat. No.: B1215729 Get Quote

In-Depth Technical Guide to 2-Amino-1,2-
diphenylethanol
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and drug

development professionals. This document includes key data, detailed experimental protocols,

and visualizations of relevant pathways and workflows.

Physical Properties
2-Amino-1,2-diphenylethanol is a chiral amino alcohol that exists as a white to off-white

crystalline solid at room temperature. Its physical properties are influenced by its specific

stereoisomeric form. The presence of both amino and hydroxyl functional groups, along with

two phenyl rings, dictates its solubility and other physical characteristics.[1][2]

Tabulated Physical Data
The following tables summarize the key physical properties for the common stereoisomers of 2-
Amino-1,2-diphenylethanol.

Table 1: General Physical Properties
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Property Value Reference

Molecular Formula C₁₄H₁₅NO [3]

Molecular Weight 213.27 g/mol [3]

Appearance
White to beige crystalline

powder

Density (Predicted) 1.148 ± 0.06 g/cm³ [4]

pKa (Predicted) 11.70 ± 0.45 [4]

XLogP3 1.3 [3]

Hydrogen Bond Donor Count 2 [3]

Hydrogen Bond Acceptor

Count
2 [5]

Rotatable Bond Count 3 [5]

Table 2: Stereoisomer-Specific Properties

Stereoisomer CAS Number
Melting Point
(°C)

Boiling Point
(°C)
(Predicted)

Specific
Optical
Rotation ([α]D)

(1S,2R)-(+)-

isomer
23364-44-5 142-144 374.3 ± 37.0

+7.0° (c=0.6 in

ethanol)

(1R,2S)-(-)-

isomer
23190-16-1 142-144 374.3 ± 37.0

-7.0° (c=0.6 in

ethanol)

(S,S)-(-)-isomer 23190-17-2 116-119 374.3 ± 37.0
-124±3° (c=0.87

in ethanol)

Racemic cis-

isomer
530-36-9 118 345 Not Applicable

Solubility
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The solubility of 2-Amino-1,2-diphenylethanol is a balance between its polar amino and

hydroxyl groups, which allow for hydrogen bonding, and its nonpolar phenyl rings.[1][2]

Polar Solvents: It is generally soluble in polar protic solvents like methanol and ethanol due

to the formation of hydrogen bonds.[1][2] It is also likely soluble in polar aprotic solvents such

as acetone and ethyl acetate.[1]

Nonpolar Solvents: Its solubility in nonpolar solvents like hydrocarbons is expected to be low.

[2]

Aqueous Solvents: While the polar groups contribute to water solubility, the hydrophobic

phenyl groups limit it. The solubility in aqueous solutions is also pH-dependent.

While extensive quantitative solubility data is not readily available in the literature, a general

qualitative understanding can be drawn from its structure.[1]

Chemical Properties and Reactions
2-Amino-1,2-diphenylethanol is a versatile molecule due to the presence of its amino and

hydroxyl functional groups.[2] It is widely used in organic synthesis, particularly as a chiral

auxiliary.

Use as a Chiral Auxiliary
The primary chemical application of enantiomerically pure 2-Amino-1,2-diphenylethanol is as

a chiral auxiliary in asymmetric synthesis.[5][6] Chiral auxiliaries are temporarily incorporated

into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5][7]

After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.[7]

For instance, it can be used in the preparation of chiral ligands for asymmetric catalysis.[6]

Synthesis of Derivatives
The amino and hydroxyl groups can be readily derivatized to form a variety of other

compounds. For example, it can be reacted with phosgene or a phosgene equivalent to form

oxazolidinones, which are themselves important chiral auxiliaries.[8]

Interaction with NMDA Receptors
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As a phenylethanolamine derivative, 2-Amino-1,2-diphenylethanol is of interest for its

potential interaction with N-methyl-D-aspartate (NMDA) receptors.[8][9] Phenylethanolamines,

such as ifenprodil, are known to act as non-competitive antagonists of NMDA receptors,

specifically those containing the GluN2B subunit.[1][10] They are thought to exert their

inhibitory effect by enhancing proton inhibition of the receptor, a mechanism that is more

pronounced in the acidic conditions associated with excitotoxicity.[1][8]

Experimental Protocols
Synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
from Benzoin
This protocol describes a representative synthesis via the reduction of a benzoin derivative.

Materials:

Benzoin

Hydroxylamine hydrochloride

Sodium acetate

Ethanol

Palladium on charcoal (Pd/C)

Hydrogen gas source

Hydrochloric acid

Sodium hydroxide

Procedure:

Oxime Formation: Dissolve benzoin in ethanol, and add hydroxylamine hydrochloride and

sodium acetate. Reflux the mixture to form benzoin oxime.
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Catalytic Hydrogenation: The benzoin oxime is then subjected to catalytic hydrogenation

using a palladium on charcoal catalyst under a hydrogen atmosphere. This stereoselective

reduction yields the erythro amino alcohol.[11]

Purification: The crude product can be purified by recrystallization from a suitable solvent

such as ethanol or an ethanol/water mixture.[12][13]

Purification by Recrystallization
Procedure:

Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated

temperatures and poorly soluble at low temperatures. Ethanol or methanol are often suitable

choices.

Dissolution: Dissolve the crude 2-Amino-1,2-diphenylethanol in a minimal amount of the

hot solvent.

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool

further in an ice bath to induce crystallization.

Isolation: Collect the crystals by vacuum filtration.

Washing: Wash the crystals with a small amount of the cold solvent to remove residual

impurities.

Drying: Dry the purified crystals under vacuum.[12][14]

Spectral Analysis Protocols
Sample Preparation:

Dissolve approximately 5-10 mg of the purified 2-Amino-1,2-diphenylethanol in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
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Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio.[15]

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2-Amino-1,2-diphenylethanol powder onto the center of

the ATR crystal, ensuring complete coverage of the crystal surface.[6]

Data Acquisition:

Apply pressure to the sample using the instrument's pressure arm to ensure good contact

between the sample and the crystal.

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the final absorbance or transmittance

spectrum.[16]

Sample Preparation:

Prepare a dilute solution of the purified 2-Amino-1,2-diphenylethanol in a volatile, mass

spectrometry-compatible solvent (e.g., methanol or acetonitrile with 0.1% formic acid for

positive ion mode). The concentration should be in the low µg/mL to ng/mL range.[17]

Data Acquisition:
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Introduce the sample solution directly into the mass spectrometer's ion source via a syringe

pump at a constant, low flow rate (e.g., 5-10 µL/min).[4][17][18]

Acquire the mass spectrum over a suitable m/z range. High-resolution mass spectrometry

can be used to confirm the elemental composition.[17]

Signaling Pathways and Workflows
Proposed NMDA Receptor Signaling Pathway
The following diagram illustrates the proposed mechanism by which phenylethanolamines,

including potentially 2-Amino-1,2-diphenylethanol, modulate NMDA receptor activity.

Cell Membrane Intracellular Space

Glutamate

NMDA Receptor
GluN2B

GluN1
Ion Channel

Binds

Glycine Binds

2-Amino-1,2-
diphenylethanol

Allosteric
Modulation

H+ Inhibition

Ca²⁺ InfluxOpens Downstream
Signaling

Activates

Click to download full resolution via product page

Caption: Proposed modulation of NMDA receptor signaling by 2-Amino-1,2-diphenylethanol.

Experimental Workflow: Synthesis and Purification
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The following diagram outlines a typical workflow for the synthesis and subsequent purification

of 2-Amino-1,2-diphenylethanol.
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Caption: General workflow for the synthesis and purification of 2-Amino-1,2-diphenylethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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